molecular formula C19H16N2O B7478013 3,4-dihydro-2H-quinolin-1-yl(quinolin-2-yl)methanone

3,4-dihydro-2H-quinolin-1-yl(quinolin-2-yl)methanone

Cat. No. B7478013
M. Wt: 288.3 g/mol
InChI Key: BEYQSNPXWPEIOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-dihydro-2H-quinolin-1-yl(quinolin-2-yl)methanone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of quinoline and has been synthesized using various methods. The purpose of

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl(quinolin-2-yl)methanone is not fully understood. However, it has been suggested that this compound may interact with cellular proteins and enzymes, leading to changes in cellular processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been shown to exhibit antioxidant and anti-inflammatory properties. It has also been shown to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 3,4-dihydro-2H-quinolin-1-yl(quinolin-2-yl)methanone in lab experiments is its potential as a fluorescent probe for the detection of metal ions. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to interpret its effects in cellular processes.

Future Directions

There are several future directions for the study of 3,4-dihydro-2H-quinolin-1-yl(quinolin-2-yl)methanone. One direction is the investigation of its potential as a therapeutic agent for the treatment of various diseases. Another direction is the study of its interaction with cellular proteins and enzymes to gain a better understanding of its mechanism of action. Additionally, the development of new synthesis methods for this compound may also be an area of future research.

Synthesis Methods

The synthesis of 3,4-dihydro-2H-quinolin-1-yl(quinolin-2-yl)methanone can be achieved using various methods. One such method involves the reaction of 2-aminobenzophenone with cyclohexanone in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2-aminobenzophenone with 2-formylquinoline in the presence of a base such as potassium carbonate.

Scientific Research Applications

3,4-dihydro-2H-quinolin-1-yl(quinolin-2-yl)methanone has been used in various scientific research applications. One such application is in the field of medicinal chemistry, where this compound has been studied for its potential as a therapeutic agent for the treatment of various diseases. It has also been studied for its potential as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl(quinolin-2-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O/c22-19(17-12-11-14-6-1-3-9-16(14)20-17)21-13-5-8-15-7-2-4-10-18(15)21/h1-4,6-7,9-12H,5,8,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEYQSNPXWPEIOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=NC4=CC=CC=C4C=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.